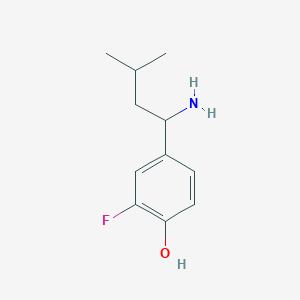

4-(1-Amino-3-methylbutyl)-2-fluorophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16FNO |

|---|---|

Molecular Weight |

197.25 g/mol |

IUPAC Name |

4-(1-amino-3-methylbutyl)-2-fluorophenol |

InChI |

InChI=1S/C11H16FNO/c1-7(2)5-10(13)8-3-4-11(14)9(12)6-8/h3-4,6-7,10,14H,5,13H2,1-2H3 |

InChI Key |

PLGBXOCIBSLSRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C1=CC(=C(C=C1)O)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 1 Amino 3 Methylbutyl 2 Fluorophenol

Retrosynthetic Analysis and Strategic Disconnections for the 4-(1-Amino-3-methylbutyl)-2-fluorophenol Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex molecules by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.orgnsf.gov For this compound, the primary strategic disconnections involve the carbon-carbon (C-C) bond linking the side chain to the aromatic ring and the carbon-nitrogen (C-N) bond within the side chain.

A logical retrosynthetic approach disconnects the C4-Cα bond, leading to two key precursors: a 2-fluorophenol (B130384) derivative functionalized at the 4-position and a 1-amino-3-methylbutyl synthon. This disconnection suggests a convergent synthesis, where the two main fragments are prepared separately before being combined. numberanalytics.comwikipedia.org An alternative disconnection at the Cα-N bond would involve the amination of a ketone precursor, a common strategy for installing amine functionalities.

Accessing Key Fluorophenol and Aminoalkyl Precursors

The success of a convergent synthesis hinges on the efficient preparation of its constituent building blocks.

Fluorophenol Precursors: The synthesis of the 4-substituted-2-fluorophenol core can be approached in several ways. One common method involves the direct halogenation of 2-fluorophenol. For instance, bromination of 2-fluorophenol can yield 4-bromo-2-fluorophenol (B1271925), a versatile intermediate for cross-coupling reactions. chemicalbook.com Another route is the synthesis from 4-fluorophenol, though this requires careful control of regioselectivity. chemicalbook.comepo.org More advanced methods for synthesizing fluorinated aromatics include transition metal-catalyzed fluorination and electrochemical approaches, which offer improved selectivity and more sustainable conditions. numberanalytics.comnumberanalytics.com Synthesis of related compounds like 4-amino-2-fluorophenol (B116865) and 4-amino-3-fluorophenol (B140874) often involves nitration followed by reduction, providing a handle for further functionalization through diazotization reactions. guidechem.comresearchgate.netchemicalbook.com

Aminoalkyl Precursors: The chiral 1-amino-3-methylbutyl side chain is a derivative of the natural amino acid L-leucine, making it an accessible chiral building block. Chiral amines are crucial components in many drug candidates and can be synthesized through various methods. sigmaaldrich.com The direct use of (S)-2-amino-3-methylbutane (also known as L-leucinol derivative) from the chiral pool is a straightforward approach. sigmaaldrich.com Alternatively, non-chiral precursors like 3-methylbutanal (B7770604) can be converted to the desired chiral amine through asymmetric synthesis, for example, via the addition of functionalized organolithium compounds to chiral N-tert-butanesulfinyl aldimines. nih.gov

Exploration of Convergent and Linear Synthetic Routes

The construction of the target molecule can be envisioned through either a linear or a convergent strategy, each with distinct advantages and disadvantages. differencebetween.compediaa.com

| Aspect | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Strategy | Step-by-step construction on a single molecular backbone. pediaa.com | Independent synthesis of fragments followed by late-stage coupling. numberanalytics.com |

| Overall Yield | Tends to be lower, as it is the product of the yields of all sequential steps. scholarsresearchlibrary.com | Generally higher, as the overall yield is less affected by the number of steps in the longest sequence. numberanalytics.comscholarsresearchlibrary.com |

| Efficiency | Less efficient for complex molecules due to yield loss at each step. differencebetween.com | More efficient, especially for complex targets, by allowing parallel synthesis of intermediates. numberanalytics.comdifferencebetween.com |

| Flexibility | Less flexible for creating analogs, as changes early in the sequence require re-synthesis of all subsequent steps. | Highly flexible for analog synthesis; different fragments can be synthesized and combined to create a library of related compounds. numberanalytics.com |

Development of Novel Synthetic Approaches to this compound

Modern organic synthesis focuses on developing novel methods that offer high efficiency, selectivity, and sustainability.

Asymmetric and Stereoselective Synthesis of Chiral Centers within the Side Chain

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, controlling the absolute configuration of the chiral center in the 1-amino-3-methylbutyl side chain is critical. Chiral amino alcohols and their derivatives are valuable synthons for many pharmaceuticals. nih.govnih.govfrontiersin.org

Several strategies can be employed for the asymmetric synthesis of this side chain:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials like L-leucine or its derivatives.

Chiral Auxiliaries: Temporarily incorporating a chiral molecule (an auxiliary) to direct the stereochemical outcome of a reaction, which is then removed.

Asymmetric Catalysis: Using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. A prominent example is the asymmetric reductive amination of a ketone precursor, 1-(2-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one. This transformation can be achieved using enzymes like amine dehydrogenases (AmDHs) or imine reductases (IREDs), which offer high enantioselectivity under mild conditions. nih.govfrontiersin.orgresearchgate.net

Catalytic Methodologies for Efficient C-C and C-N Bond Formation

Catalytic methods are fundamental to modern organic synthesis, offering efficient and selective ways to form key bonds. organic-chemistry.org

C-C Bond Formation: The crucial bond connecting the fluorophenol ring and the alkyl side chain can be formed using various transition metal-catalyzed cross-coupling reactions. numberanalytics.com For instance, a Suzuki coupling could be employed between a 4-bromo-2-fluorophenol derivative and an alkylboronic acid corresponding to the side chain. Alternatively, Friedel-Crafts acylation can install a ketone precursor onto the phenol (B47542) ring, which is then further elaborated. wikipedia.org

C-N Bond Formation: The C-N bond is a cornerstone of many biologically active molecules. pageplace.de Reductive amination of a ketone is one of the most common and efficient methods for synthesizing amines. numberanalytics.com This involves the reaction of a ketone with an amine source (like ammonia) to form an imine, which is then reduced in situ. Transition-metal-catalyzed methods, such as the "hydrogen borrowing" reaction, can form C-N bonds from alcohols and amines, releasing only water as a byproduct, which represents a highly atom-economical process. acs.orgresearchgate.net

| Bond Formation | Catalytic Method | Description |

|---|---|---|

| C-C Bond | Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. numberanalytics.com |

| Friedel-Crafts Acylation | Lewis acid-catalyzed reaction to attach an acyl group to an aromatic ring. wikipedia.org | |

| C-N Bond | Catalytic Reductive Amination | Formation of an amine from a ketone/aldehyde and an amine source via a catalytically reduced imine intermediate. numberanalytics.com |

| Hydrogen Borrowing Catalysis | Iron or other transition metal-catalyzed reaction between an alcohol and an amine, where hydrogen is temporarily "borrowed" from the alcohol and used to reduce the intermediate imine. acs.org |

Sustainable and Green Chemistry Protocols for this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijierm.co.inmdpi.com Adopting these principles in pharmaceutical synthesis is crucial for minimizing environmental impact. jddhs.comsamipubco.com

Key green chemistry approaches applicable to the synthesis of this compound include:

Biocatalysis: The use of enzymes, such as transaminases or dehydrogenases, for the asymmetric synthesis of the chiral amine side chain. nih.govfrontiersin.org Enzymes operate under mild conditions (room temperature and neutral pH) and often in aqueous media, significantly reducing the need for harsh reagents and organic solvents. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) with more environmentally benign alternatives such as water, ethanol, or supercritical CO2. mdpi.comjocpr.com

Catalysis over Stoichiometric Reagents: Employing catalytic methods (both metal- and organo-catalysis) reduces waste by using small amounts of a substance to perform a large number of transformations. jocpr.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. jocpr.com "Hydrogen borrowing" reactions are a prime example of high atom economy. acs.orgresearchgate.net

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. ijierm.co.injddhs.com

By integrating these sustainable strategies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible. jddhs.comsamipubco.comjocpr.com

Chemical Derivatization and Analog Generation for Structure-Activity Relationship Studies

Structure-activity relationship studies for this compound would involve the synthesis of a library of related compounds to probe the chemical space around the parent molecule. These efforts focus on understanding the role of each structural component—the phenolic hydroxyl group, the fluorine atom, the aromatic ring, and the branched aminoalkyl side chain—in eliciting a biological response.

The fluorophenol ring of this compound presents several positions for substitution, and the regiochemical outcome of these reactions is governed by the directing effects of the existing substituents. The hydroxyl (-OH), fluoro (-F), and alkyl groups all influence the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions.

The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. pressbooks.publibretexts.org The fluorine atom, while deactivating due to its high electronegativity (inductive effect), is also an ortho, para-director because of resonance effects involving its lone pairs. libretexts.orgpitt.edu The alkyl group at position 4 is a weak activating group and an ortho, para-director. pitt.edu

The combined influence of these groups dictates the reactivity of the available positions on the aromatic ring (C3, C5, C6). The C6 position is ortho to the powerful hydroxyl directing group and meta to the alkyl group. The C5 position is meta to the hydroxyl group but ortho to the alkyl group. The C3 position is ortho to both the alkyl and hydroxyl groups but is sterically hindered and electronically influenced by the adjacent fluorine atom. Therefore, electrophilic substitution is most likely to occur at the C6 and C5 positions.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OH | C1 | Strongly Activating (Resonance) | Ortho, Para |

| -F | C2 | Deactivating (Inductive), Weakly Donating (Resonance) | Ortho, Para |

| -Alkyl | C4 | Weakly Activating (Inductive/Hyperconjugation) | Ortho, Para |

Common regioselective functionalization reactions that could be applied for SAR studies include:

Halogenation: Introduction of chlorine, bromine, or iodine at the C6 position can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent. These modifications probe the effect of size and electronegativity at this position.

Nitration: Reaction with nitric acid in the presence of a sulfuric acid catalyst would likely introduce a nitro group at the C6 position. The nitro group can subsequently be reduced to an amine, providing a handle for further functionalization.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or new alkyl groups can explore steric and electronic requirements in the binding pocket. Due to the presence of the activating hydroxyl group, these reactions can often proceed under milder conditions.

The 1-amino-3-methylbutyl side chain offers multiple points for modification to explore its role in biological activity, including its basicity, hydrogen-bonding capacity, length, and steric bulk.

N-Functionalization: The primary amino group is a key site for derivatization.

N-Acylation: Reaction with various acid chlorides or anhydrides yields a range of amide analogs. ncert.nic.in This transformation neutralizes the basicity of the amine and introduces substituents that can probe hydrogen bonding and steric interactions. uomustansiriyah.edu.iq

N-Alkylation: Reductive amination with aldehydes or ketones can produce secondary and tertiary amine analogs, altering the amine's basicity and steric profile. uomustansiriyah.edu.iq

N-Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, which are stable, non-basic mimics of acylated amines.

Alterations to the Alkyl Scaffold: Modifying the carbon backbone of the side chain typically requires de novo synthesis of the desired side chain followed by its attachment to the fluorophenol ring.

Chain Length Variation: Synthesizing analogs with shorter (e.g., aminopropyl) or longer (e.g., aminopentyl) chains can determine the optimal distance between the amine and the aromatic ring.

Branching Modification: Replacing the isobutyl group with other alkyl groups (e.g., n-butyl, sec-butyl, tert-butyl) can probe the importance of the specific steric shape of the side chain for receptor binding. mdpi.com

| Modification Type | Reagents/Method | Resulting Functional Group | Purpose in SAR Study |

|---|---|---|---|

| N-Acylation | Acetyl chloride, Pyridine | Acetamide | Remove basicity, add H-bond acceptor |

| N-Alkylation | Acetone, NaBH(OAc)₃ | N-isopropyl amine (Secondary) | Modify basicity and sterics |

| N-Sulfonylation | Methanesulfonyl chloride, Et₃N | Methanesulfonamide | Introduce non-basic H-bond donor |

| Chain Homologation | De novo synthesis | e.g., 1-Amino-4-methylpentyl | Probe optimal chain length |

Isotopically labeled analogs are invaluable tools for studying a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as for receptor binding assays and mechanistic studies. pressbooks.pubchemrxiv.org Common isotopes used are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

Deuterium Labeling (²H): The incorporation of deuterium in place of hydrogen can be used to block sites of metabolism. If a C-H bond is broken in the rate-determining step of a metabolic pathway, replacing it with a stronger C-D bond can slow down the reaction (the kinetic isotope effect). This can lead to an improved pharmacokinetic profile.

Side Chain Labeling: Deuterium can be introduced into the aminoalkyl side chain using deuterated reducing agents (e.g., sodium borodeuteride, NaBD₄) during a reductive amination synthesis. nih.govbeilstein-journals.org

Aromatic Ring Labeling: H/D exchange reactions on the aromatic ring can be catalyzed by transition metals like palladium or iridium, often using D₂O as the deuterium source. mdpi.com The positions ortho and para to the hydroxyl group are most susceptible to exchange.

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: These stable, heavy isotopes are used as internal standards in quantitative mass spectrometry-based bioassays or for NMR studies to probe drug-target interactions.

¹³C-Labeling: The synthesis can be designed to incorporate ¹³C-labeled building blocks. For instance, a ¹³C-labeled phenol could be synthesized and then elaborated to the final product. nih.govacs.org Recent methods allow for the direct incorporation of ¹³CO₂ or labeled carbonates to form the phenol ring itself. chemrxiv.orgnih.gov

¹⁵N-Labeling: The amino group can be introduced using a ¹⁵N-labeled source, such as ¹⁵N-ammonia or a ¹⁵N-phthalimide in a Gabriel synthesis variant.

| Isotope | Labeling Position | Potential Synthetic Method | Primary Application |

|---|---|---|---|

| Deuterium (²H) | Metabolically labile C-H bonds | Use of deuterated reagents (e.g., NaBD₄, D₂O) | Mechanistic tracing, improving metabolic stability (KIE) |

| Carbon-13 (¹³C) | Aromatic ring or side chain | Synthesis from ¹³C-labeled precursors | Quantitative MS (internal standard), NMR studies |

| Nitrogen-15 (¹⁵N) | Amino group | Synthesis using ¹⁵N-ammonia or equivalent | Quantitative MS, NMR studies |

Advanced Structural Elucidation and Conformational Analysis of 4 1 Amino 3 Methylbutyl 2 Fluorophenol

X-ray Crystallography for High-Resolution Solid-State Structural Determination

A definitive understanding of the three-dimensional structure of 4-(1-Amino-3-methylbutyl)-2-fluorophenol in the solid state would be achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for a detailed examination of its molecular architecture.

Analysis of Molecular Conformation and Crystal Packing

An X-ray crystallographic study would reveal the preferred conformation of the molecule in the crystalline lattice. This includes the dihedral angles of the aminobutyl side chain relative to the fluorophenol ring, as well as the orientation of the amino and hydroxyl groups. The analysis would also describe how individual molecules arrange themselves in the crystal, a phenomenon known as crystal packing.

Identification of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Crucially, X-ray crystallography would identify and characterize the intermolecular forces that stabilize the crystal structure. Of particular interest would be the hydrogen bonding network. It is anticipated that the amino (-NH2) and hydroxyl (-OH) groups would act as hydrogen bond donors, while the fluorine and oxygen atoms, as well as the amino nitrogen, could act as acceptors. The precise geometry and connectivity of these hydrogen bonds would be a key finding of such a study.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is the primary tool for elucidating the structure and behavior of molecules in solution. A full suite of NMR experiments would be necessary to characterize this compound.

Comprehensive 1D and 2D NMR Assignments

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, would provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. Two-dimensional (2D) NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning each signal to a specific atom within the molecular structure.

A hypothetical data table for ¹H NMR assignments is presented below to illustrate the type of information that would be obtained.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |

Conformational Preferences and Rotational Barriers in Solution

In solution, molecules are often flexible and can exist in multiple conformations. Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of atoms, helping to determine the preferred shape of the molecule in a given solvent. Furthermore, variable temperature NMR studies could be employed to investigate the dynamics of the molecule, such as the energy barriers to rotation around single bonds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying the presence of specific functional groups.

For this compound, characteristic vibrational frequencies would be expected for the O-H and N-H stretches of the hydroxyl and amino groups, respectively. Aromatic C-H and C=C stretching vibrations, as well as the C-F and C-O stretching modes, would also be identifiable. The positions of these bands can be influenced by factors such as hydrogen bonding.

A representative data table of expected IR vibrational frequencies is shown below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Hypothetical Data | Hypothetical Data | Hypothetical Data |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition and for gaining insight into its structural features through fragmentation analysis. For a novel or synthesized compound such as this compound, HRMS provides a high degree of confidence in its identity by measuring the mass-to-charge ratio (m/z) with exceptional accuracy, typically to within a few parts per million (ppm).

Detailed research findings from HRMS analysis would be pivotal in confirming the molecular formula of this compound, which is C11H16FNO. The theoretical exact mass of the protonated molecule [M+H]+ can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Fluorine-19, Nitrogen-14, and Oxygen-16). Experimental measurement of this mass via HRMS and comparison with the calculated value allows for unequivocal formula confirmation.

Furthermore, tandem mass spectrometry (MS/MS) experiments, a form of HRMS, would be employed to induce fragmentation of the parent ion. The resulting fragment ions provide a roadmap of the molecule's structure. Key bond cleavages can be predicted and then verified against the experimental fragmentation pattern. For this compound, characteristic fragmentation would likely involve the loss of the isobutyl group, cleavage of the C-C bond adjacent to the amino group (benzylic cleavage), and potentially the loss of ammonia (B1221849) (NH3) or water (H2O) from the parent molecule.

A comprehensive analysis of the fragmentation pathways helps to piece together the molecular structure, confirming the connectivity of the aminobutyl side chain to the fluorophenol ring. The precise masses of these fragments, as determined by HRMS, further solidify the structural assignment.

As of now, specific, publicly available high-resolution mass spectrometry data, including detailed fragmentation patterns for this compound, is not available in the scientific literature. The following tables represent a hypothetical but chemically plausible dataset that would be expected from such an analysis.

Table 1: Molecular Formula Confirmation by HRMS

| Parameter | Value |

| Molecular Formula | C11H16FNO |

| Theoretical [M+H]+ (m/z) | 198.1294 |

| Measured [M+H]+ (m/z) | Data not currently available |

| Mass Accuracy (ppm) | Data not currently available |

Table 2: Hypothetical Major Fragment Ions in MS/MS Analysis

| Theoretical Fragment Ion (m/z) | Proposed Structure/Loss |

| 181.1029 | [M+H - NH3]+ |

| 141.0923 | [M+H - C4H9]+ |

| 125.0454 | [C7H6FO]+ |

| 110.0712 | [M+H - C5H12N]+ |

This structured approach using HRMS is fundamental in the chemical characterization of this compound, providing definitive evidence of its molecular formula and shedding light on its intricate structural details.

Computational Chemistry and Molecular Modeling of 4 1 Amino 3 Methylbutyl 2 Fluorophenol and Its Interactions

Quantum Chemical Calculations: An Uncharted Territory

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Such studies on 4-(1-Amino-3-methylbutyl)-2-fluorophenol would provide valuable insights into its molecular orbitals (HOMO and LUMO), electrostatic potential, and reactivity indices. This information is crucial for understanding its chemical behavior and potential interactions. However, no specific DFT studies for this compound are available in the current body of scientific literature.

Calculation of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict spectroscopic properties such as NMR, IR, and UV-Vis spectra. These theoretical predictions, when compared with experimental data, serve to validate the computational models and provide a deeper understanding of the molecular structure. For this compound, the absence of both experimental and calculated spectroscopic data precludes this comparative analysis.

Conformational Energy Landscape Analysis

The flexibility of the 3-methylbutyl side chain in this compound suggests a complex conformational landscape. A conformational energy landscape analysis would identify the most stable low-energy conformations of the molecule, which is essential for understanding its biological activity. This type of detailed computational analysis has not yet been reported for this specific compound.

Molecular Docking Simulations: Awaiting Investigation

Prediction of Binding Modes and Affinities to Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations could predict its binding modes and affinities to various biological targets, offering insights into its potential pharmacological effects. Without published research, any potential protein targets and the compound's binding characteristics remain speculative.

Analysis of Ligand-Receptor Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

A detailed analysis of ligand-receptor interactions, such as the identification of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions, is fundamental to understanding the mechanism of action of a compound. For this compound, such an analysis is contingent on the availability of molecular docking studies, which are currently absent from the scientific record.

Virtual Screening and Hit Identification based on this compound Structure

The chemical scaffold of this compound serves as a valuable starting point for virtual screening campaigns aimed at identifying novel compounds with potentially similar or improved biological activities. Virtual screening methodologies can be broadly categorized into ligand-based and structure-based approaches, both of which can leverage the core structure of this compound.

In ligand-based virtual screening (LBVS), the three-dimensional shape and electrostatic properties of this compound are used as a template to search large chemical databases for molecules with a high degree of similarity. Techniques such as the Rapid Overlay of Chemical Structures (ROCS) can be employed to find compounds that are structurally distinct yet share a similar volume and pharmacophoric feature arrangement. Another common LBVS method involves the use of molecular fingerprints, like the extended-connectivity fingerprint (ECFP4), which encode structural features into a bit string. nih.gov These fingerprints allow for rapid screening of millions of compounds to identify those with the highest structural similarity, often quantified by a Tanimoto coefficient.

Structure-based virtual screening (SBVS) is applicable when the three-dimensional structure of the biological target is known. plos.org In this approach, a library of compounds is computationally docked into the active site of the target protein. The resulting poses are then scored based on their predicted binding affinity. The docking score of the parent compound, this compound, can serve as a benchmark. Potential "hits" are identified as compounds that achieve a more favorable docking score, suggesting a stronger interaction with the target. nih.gov This process not only identifies new potential inhibitors but also provides insights into key molecular interactions that govern binding. plos.org

| Hit Compound ID | Screening Method | Similarity Metric | Score | Comment |

|---|---|---|---|---|

| ZINC12345678 | ECFP4 Fingerprint | Tanimoto Coefficient | 0.89 | High structural similarity to the aminophenol core. |

| ZINC23456789 | ROCS Shape Similarity | TanimotoCombo | 1.75 | Excellent shape and pharmacophore overlap. |

| ZINC34567890 | ECFP4 Fingerprint | Tanimoto Coefficient | 0.85 | Similar side-chain features. |

| ZINC45678901 | ROCS Shape Similarity | TanimotoCombo | 1.68 | Represents a different chemical scaffold with similar 3D properties. |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

While docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the complex motions and energetic changes that occur over time. mdpi.com MD simulations are a powerful computational tool for studying the physical movements of atoms and molecules, allowing for a detailed investigation of how a ligand like this compound interacts with its protein target in a simulated physiological environment. arxiv.org

The process begins by placing the docked ligand-protein complex into a simulation box filled with explicit water molecules and ions to mimic cellular conditions. nih.gov A physics-based force field, such as AMBER or CHARMM, is applied to describe the interactions between all atoms in the system. nih.gov The simulation then calculates the net force on every atom and uses Newton's laws of motion to predict their positions and velocities over very short time steps (femtoseconds). nih.gov By running the simulation for an extended period (nanoseconds to microseconds), a trajectory is generated that illustrates the dynamic behavior of the complex. nih.gov

Protein structures are not rigid; they are flexible and exist as an ensemble of different conformations. gersteinlab.org Ligand binding can alter this conformational landscape, a phenomenon that can be thoroughly investigated using MD simulations. Upon the binding of this compound, the simulation can track conformational changes in both the ligand and the protein. arxiv.org

Analysis of the simulation trajectory can reveal several types of conformational adjustments:

Side-chain reorientations: Amino acid side chains within the binding pocket may rotate to form optimal interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. nih.gov

Backbone fluctuations: The protein backbone, particularly in loop regions or at the ends of helices, can exhibit significant flexibility, adapting its shape to accommodate the ligand. nih.gov

Domain movements: In larger proteins, the binding event can trigger movements of entire domains relative to one another, which can be critical for biological function. nih.gov

These changes are often quantified by calculating metrics such as the root-mean-square deviation (RMSD) of atomic positions over time, which measures the stability of the complex, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the protein. nih.gov

The binding site is a dynamic microenvironment where the ligand, protein residues, and surrounding water molecules are in constant motion. MD simulations are uniquely suited to characterize these dynamics and the crucial role of the solvent. muni.cz

Simulations can precisely map the network of interactions between this compound and the protein. For instance, the stability of hydrogen bonds can be assessed by monitoring the distance and angle between donor and acceptor atoms throughout the simulation. Hydrophobic interactions between the ligand's isobutyl group and nonpolar residues in the binding pocket can also be quantified. mdpi.com

| Interaction Type | Ligand Group | Protein Residue | Occupancy (% of Simulation Time) |

|---|---|---|---|

| Hydrogen Bond | Phenolic -OH | Asp129 | 85.2% |

| Hydrogen Bond | Amino -NH2 | Glu180 (Backbone C=O) | 71.5% |

| Hydrophobic Contact | Isobutyl group | Val85, Leu99, Ile132 | >90.0% |

| Water-Mediated Bridge | Phenolic -OH | Ser130 | 45.8% (via H2O-A) |

Structure-Based Drug Design (SBDD) Principles Applied to this compound Derivatives

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structural information of the ligand-target complex to guide the design of new, more potent, and selective compounds. nih.gov With a high-resolution crystal structure or a reliable computational model of this compound bound to its target, SBDD principles can be systematically applied to optimize this chemical entity. mdpi.com

The primary goal of SBDD is to iteratively modify a lead compound to improve its interactions with the target protein. By visualizing the binding pose of this compound, medicinal chemists can identify opportunities for structural modifications.

Key strategies include:

Filling unoccupied pockets: If there are empty hydrophobic pockets adjacent to the bound ligand, the isobutyl group could be extended or replaced with other lipophilic moieties (e.g., a cyclopentyl or phenyl group) to increase van der Waals contacts and improve binding affinity.

Optimizing hydrogen bonds: If a hydrogen bond is observed to be geometrically suboptimal (e.g., poor angle or long distance), the functional groups on the ligand can be repositioned or replaced. For instance, modifying the substitution pattern on the phenol (B47542) ring could optimize the orientation of the hydroxyl group for stronger hydrogen bonding.

Introducing new interactions: The fluorine atom on the phenol ring could be replaced with other groups (e.g., chloro, cyano) to explore potential halogen or dipole-dipole interactions with the protein. The amino group could be acylated to introduce additional hydrogen bond donors or acceptors.

Another strategy is structural simplification. nih.gov If certain complex features of the molecule are not essential for binding, they can be removed or simplified. This can lead to analogs that are easier to synthesize and may possess improved physical properties, such as better solubility. nih.gov Computational tools can predict how these modifications will affect binding and other properties before committing to chemical synthesis, thereby accelerating the optimization cycle. frontiersin.org

| Analog ID | Modification on Parent Structure | Design Rationale | Predicted Outcome |

|---|---|---|---|

| AMBF-02 | Replace Isobutyl with Cyclopentyl | Fill adjacent hydrophobic pocket observed in crystal structure. | Increased potency via enhanced hydrophobic interactions. |

| AMBF-03 | Replace 2-fluoro with 2-chloro | Introduce potential for halogen bonding with a backbone carbonyl. | Improved binding affinity and selectivity. |

| AMBF-04 | Methylate the primary amine (-NHCH3) | Probe for additional space and alter hydrogen bonding capacity. | Modulate selectivity and metabolic stability. |

| AMBF-05 | Move -OH group from position 2 to 3 on the ring | Optimize hydrogen bond geometry with Asp129. | Stronger, more stable hydrogen bond interaction. |

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is a computational strategy employed in drug discovery when the three-dimensional structure of the biological target is unknown. fiveable.menih.gov This approach leverages the information from a set of molecules known to be active against a specific target to develop a model that defines the essential structural and physicochemical features required for biological activity. numberanalytics.comiaanalysis.com For a compound like this compound, LBDD methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore generation can provide valuable insights for the design of new, more potent analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov The fundamental principle of QSAR is that the biological activity of a chemical is related to its molecular structure and physicochemical properties. researchgate.net By quantifying these properties using molecular descriptors, a predictive model can be developed. nih.gov

For a series of analogs of this compound, a QSAR study would involve the following steps:

Data Set Collection: A dataset of structurally related aminophenol derivatives with their corresponding measured biological activities (e.g., IC50 values) against a specific target would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors can be categorized as constitutional, topological, geometric, electronic, and thermodynamic. scribd.com

Model Development: Using statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the most relevant descriptors with the biological activity. ijsmr.in

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

The resulting QSAR model can then be used to predict the biological activity of novel, yet-to-be-synthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. mdpi.com The interpretability of a QSAR model can also provide insights into which molecular properties are crucial for activity. mdpi.com For instance, a hypothetical QSAR model for a series of this compound analogs might reveal that hydrophobicity and specific electronic features are key determinants of their potency.

Hypothetical QSAR Data for this compound Analogs

| Compound | Biological Activity (pIC50) | LogP (Hydrophobicity) | Polar Surface Area (Ų) | Dipole Moment (Debye) |

| This compound | 6.5 | 2.8 | 66.5 | 3.2 |

| Analog 1 | 7.2 | 3.5 | 65.8 | 3.5 |

| Analog 2 | 5.8 | 2.2 | 68.1 | 2.9 |

| Analog 3 | 7.5 | 3.8 | 66.0 | 3.6 |

| Analog 4 | 6.1 | 2.5 | 67.5 | 3.1 |

A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response. numberanalytics.comdergipark.org.tr Pharmacophore modeling is a powerful LBDD tool for identifying novel scaffolds with the desired biological activity. researchgate.net

A pharmacophore model for this compound can be generated based on its three-dimensional structure. The key chemical features of this molecule that could be important for receptor binding include:

A hydrogen bond donor (from the amino and hydroxyl groups)

A hydrogen bond acceptor (from the hydroxyl and fluorine atoms)

A hydrophobic feature (from the isobutyl group)

An aromatic ring

Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for molecules that possess a similar arrangement of these key features. nih.gov This process, known as virtual screening, can efficiently identify a diverse set of compounds that are likely to be active at the same target. nih.gov The identified hits can then be subjected to further computational analysis, such as molecular docking (if a receptor structure is available), and ultimately, experimental testing.

The generation of a pharmacophore model can be based on a single active ligand or a set of active compounds. u-strasbg.frcreative-biolabs.com When multiple ligands are used, the resulting model represents the common features shared by the active molecules. computabio.com

Hypothetical Pharmacophoric Features of this compound

| Feature | Type | 3D Coordinates (x, y, z) |

| 1 | Hydrogen Bond Donor | (1.2, 0.5, -0.8) |

| 2 | Hydrogen Bond Acceptor | (-2.5, 1.8, 0.2) |

| 3 | Hydrophobic | (3.5, -1.0, 1.5) |

| 4 | Aromatic Ring | (0.0, 0.0, 0.0) |

Mechanistic Studies at the Molecular and Cellular Level for 4 1 Amino 3 Methylbutyl 2 Fluorophenol

Enzyme Inhibition Kinetics and Mechanistic Elucidation

The study of enzyme inhibition is fundamental to understanding the mechanism by which a compound exerts its effects. This involves analyzing the kinetics of the enzyme in the presence and absence of the inhibitor to determine key parameters that describe the nature and potency of the inhibition.

To characterize the effect of 4-(1-Amino-3-methylbutyl)-2-fluorophenol on enzyme activity, Michaelis-Menten kinetics are employed. This involves measuring the initial reaction velocity (V₀) at various substrate concentrations. In the absence of the inhibitor, the maximum velocity (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at half of Vmax, are determined. These experiments are then repeated in the presence of this compound. Changes in Vmax and Km provide initial insights into the mechanism of inhibition.

Table 1: Hypothetical Michaelis-Menten Kinetic Parameters

| Condition | Vmax (µmol/min) | Km (µM) |

| Without Inhibitor | 100 | 10 |

| With Inhibitor | 100 | 25 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available.

The type of enzyme inhibition can be determined by analyzing the changes in Vmax and Km in the presence of the inhibitor.

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this case, Vmax remains unchanged, but the apparent Km increases.

Uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate complex. This results in a decrease in both Vmax and the apparent Km.

Non-competitive inhibition is characterized by the inhibitor binding to a site other than the active site (an allosteric site), which can occur whether or not the substrate is bound. jackwestin.comnih.gov This leads to a decrease in Vmax with no change in Km. nih.gov

Mixed inhibition also involves the inhibitor binding to an allosteric site, but it has different affinities for the free enzyme and the enzyme-substrate complex. jackwestin.com This results in a decrease in Vmax and a change (either increase or decrease) in the apparent Km. reddit.com

Based on the hypothetical data in Table 1, where Vmax is unchanged and Km increases, the inhibition by this compound would be classified as competitive.

The potency of an inhibitor is quantified by its inhibition constants. The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The Ki , or inhibition constant, is a more fundamental measure of the inhibitor's binding affinity. For a competitive inhibitor, Ki can be calculated from the IC50 value and the Km of the substrate.

Table 2: Hypothetical Inhibition Constants for this compound

| Parameter | Value |

| IC50 | 50 nM |

| Ki | 25 nM |

Note: The data in this table is hypothetical and for illustrative purposes only.

Inhibition can be either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed, for example, by dialysis, restoring enzyme activity. Irreversible inhibitors, on the other hand, typically form covalent bonds with the enzyme, leading to a permanent loss of activity. nih.gov Experiments such as dialysis or observing the time-dependency of inhibition can distinguish between these two mechanisms. For this compound, it is hypothesized to be a reversible inhibitor, but further experimental verification is required.

Receptor Binding and Functional Assays

In addition to enzyme inhibition, many compounds exert their effects by interacting with cellular receptors.

Radioligand displacement assays are a common method to determine the binding affinity of a compound for a specific receptor. nih.gov In this assay, a radiolabeled ligand with known affinity for the receptor is used. The ability of an unlabeled compound, such as this compound, to displace the radioligand from the receptor is measured. The concentration of the unlabeled compound that displaces 50% of the bound radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated. This provides a measure of the compound's affinity for the receptor.

Table 3: Hypothetical Receptor Binding Affinity for this compound

| Receptor Target | Ki (nM) |

| Receptor X | 75 |

| Receptor Y | >1000 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Investigation of G-protein Coupled Receptor (GPCR) Modulation (e.g., [35S]GTPγS binding)

G-protein Coupled Receptors (GPCRs) represent a large family of transmembrane receptors that play crucial roles in signal transduction. nih.govnih.govmonash.edu The investigation of how a compound like this compound might modulate GPCR activity would typically involve a variety of assays. One such foundational assay is the [35S]GTPγS binding assay. This in vitro technique measures the activation of G-proteins upon ligand binding to a GPCR. An increase in [35S]GTPγS binding in the presence of the compound would suggest agonistic activity, while a decrease in agonist-stimulated binding would indicate antagonistic properties.

Further characterization could involve assessing the compound's effects as a positive or negative allosteric modulator (PAM or NAM, respectively). nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) ligand binding site, offering the potential for greater receptor subtype selectivity. monash.edu

Table 1: Hypothetical [35S]GTPγS Binding Assay Results for this compound

| Target GPCR | Agonist | This compound Effect | Implication |

| Receptor X | Endogenous Ligand A | No significant change in basal binding; competitive inhibition of agonist-stimulated binding | Potential Antagonist |

| Receptor Y | Endogenous Ligand B | Potentiation of agonist-stimulated binding | Potential PAM |

| Receptor Z | None | Increased basal binding | Potential Agonist/Inverse Agonist |

This table is illustrative and not based on experimental data.

Kinase Activity Assays and Inhibition Profiling

Kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the phosphorylation of proteins. Kinase inhibitors are a major class of therapeutic agents, particularly in oncology. nih.gov To determine if this compound affects kinase activity, a comprehensive kinase inhibition profiling assay would be conducted. This typically involves screening the compound against a large panel of purified kinases to assess its inhibitory activity and selectivity.

The results of such a screen would be presented as the half-maximal inhibitory concentration (IC50) for each kinase, indicating the concentration of the compound required to inhibit 50% of the kinase's activity. A highly selective inhibitor would show potent inhibition of a single or a small subset of kinases, while a non-selective inhibitor would affect a broad range of kinases.

Table 2: Illustrative Kinase Inhibition Profile for this compound

| Kinase Target | IC50 (nM) | Interpretation |

| Kinase A | 50 | Potent Inhibitor |

| Kinase B | >10,000 | No significant inhibition |

| Kinase C | 850 | Moderate Inhibitor |

| Kinase D | >10,000 | No significant inhibition |

This table is for illustrative purposes and does not represent actual experimental data.

Cellular Target Identification and Validation Strategies

Identifying the specific cellular targets of a novel compound is a critical step in understanding its mechanism of action. researchgate.net

Proteomics-Based Approaches (e.g., Affinity Proteomics)

Affinity proteomics is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. nih.gov This approach typically involves immobilizing a derivative of the compound of interest onto a solid support (e.g., beads) and then incubating it with the cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry. This method allows for an unbiased identification of potential cellular targets.

Use of Chemical Probes Derived from this compound

To facilitate target identification and validation, chemical probes would be developed from the parent compound, this compound. nih.govchemicalprobes.org These probes are typically synthesized by attaching a reporter tag (e.g., a fluorophore, a biotin tag, or a photo-affinity label) to the parent molecule via a linker. The chemical probe should retain the biological activity of the parent compound. These probes can then be used in various applications, such as affinity pull-down assays or cellular imaging, to visualize the localization of the compound and identify its binding partners. mdpi.com

Modulation of Intracellular Signal Transduction Pathways

Investigation of Upstream Receptor Activation and Downstream Signaling Cascades

Once a primary target (e.g., a specific GPCR or kinase) is identified, further studies would focus on elucidating the downstream consequences of the compound's interaction with its target. This involves investigating the modulation of intracellular signal transduction pathways. For example, if the compound targets a GPCR, researchers would examine its effect on second messengers like cyclic AMP (cAMP) or intracellular calcium levels. If the target is a kinase, the phosphorylation status of its known substrates would be assessed using techniques like Western blotting with phospho-specific antibodies.

By mapping the changes in these signaling cascades, a comprehensive picture of the compound's cellular mechanism of action can be developed.

Analysis of Protein Phosphorylation and Gene Expression Changes

While direct studies on the global protein phosphorylation and gene expression changes induced by this compound are not extensively documented in publicly available literature, its structural similarity to precursors of multi-kinase inhibitors, such as Regorafenib, suggests a potential mechanism of action involving the modulation of protein kinase activity. tdcommons.org Kinase inhibitors frequently exert their effects by preventing the phosphorylation of target proteins, which can subsequently alter signaling pathways and lead to changes in gene expression. nih.govekb.eg

It is hypothesized that this compound could influence the phosphorylation status of key signaling proteins. For instance, compounds with a 4-aminophenol moiety have been investigated for their antiproliferative effects, which are often linked to the modulation of signaling cascades regulated by protein phosphorylation. nih.gov A comprehensive analysis to test this hypothesis would involve treating relevant cell lines with the compound and subsequently employing techniques such as mass spectrometry-based phosphoproteomics to identify changes in the phosphorylation levels of a wide array of proteins.

Furthermore, alterations in protein phosphorylation would be expected to translate into downstream changes in gene expression. Studies on other aminophenol derivatives have shown that they can up-regulate the expression of certain genes while down-regulating others. researchgate.net To elucidate the specific gene expression signature of this compound, microarray analysis or RNA sequencing (RNA-Seq) would be the methods of choice. These analyses could reveal the modulation of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes, providing insights into the compound's broader biological effects.

In Vitro Mechanistic Investigations in Cellular Models (excluding cytotoxicity)

To dissect the precise mechanism of action of this compound, a variety of in vitro investigations in cellular models, excluding direct cytotoxicity assays, are essential. These studies are designed to identify direct molecular targets and to characterize the compound's impact on specific cellular pathways.

Cell-Free Biochemical Assays for Direct Target Interaction

Cell-free biochemical assays are instrumental in determining if a compound directly interacts with a purified molecular target, such as an enzyme or receptor, in the absence of cellular complexity. Given the structural relationship to kinase inhibitor precursors, a primary avenue of investigation would be to screen this compound against a panel of purified protein kinases. tdcommons.orgekb.eg These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

Fluorescent kinase inhibitors are often used as probes in such assays to quantify the inhibition of a particular kinase. nih.gov A reduction in the fluorescent signal would indicate that this compound is competing with the probe for the kinase's active site, thus inhibiting its activity. nih.gov Such a screening approach could identify the specific kinases that are directly targeted by the compound.

Cell-Based Functional Assays for Pathway Modulation

Following the identification of potential direct targets in cell-free assays, cell-based functional assays are employed to confirm these findings within a cellular context and to understand how the compound modulates specific signaling pathways. These assays measure downstream cellular events that are dependent on the activity of the putative target.

For example, if a specific kinase is identified as a direct target, a cell-based assay could measure the phosphorylation of a known downstream substrate of that kinase. A reduction in the phosphorylation of this substrate in the presence of this compound would provide strong evidence that the compound is engaging its target and inhibiting its function within the cell. Additionally, reporter gene assays can be utilized to assess the impact on specific signaling pathways. In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by a particular signaling pathway. A change in the reporter gene expression in the presence of the compound would indicate modulation of that pathway.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the different chemical moieties of a molecule contribute to its biological activity and for guiding the design of more potent and selective analogs.

Elucidation of Structural Requirements for Biological Activity

The biological activity of this compound is intrinsically linked to its specific arrangement of functional groups. SAR studies on related aminophenol compounds have demonstrated that the nature and length of the alkyl chain substituent on the amino group can significantly influence antiproliferative potency. nih.gov For instance, in a series of 4-alkylaminophenols, longer alkyl chains were associated with enhanced activity. nih.gov

Systematic modification of the 1-amino-3-methylbutyl group would be a key aspect of SAR studies. Variations in the length and branching of this chain would likely impact the compound's interaction with its biological target. Similarly, the relative positions of the amino, fluoro, and hydroxyl groups on the phenyl ring are expected to be critical for activity. The synthesis and biological evaluation of a library of analogs with systematic structural changes would allow for the elucidation of the key structural requirements for the desired biological effect.

| Modification | Predicted Impact on Activity |

| Varying the length of the alkyl chain | Potentially significant changes in potency |

| Altering the branching of the alkyl chain | May affect binding affinity and selectivity |

| Changing the position of the fluorine atom | Could influence electronic properties and binding |

| Modifying the hydroxyl group | Likely to be critical for hydrogen bonding interactions |

| Substitution on the phenyl ring | May alter overall physicochemical properties |

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Research (excluding clinical pharmacokinetics)

In Vitro Metabolic Stability Assessment (e.g., microsomal stability, hepatocyte stability)

Information regarding the in vitro metabolic stability of this compound in liver microsomes or hepatocytes is not available in the public domain. This type of assessment is crucial for predicting the intrinsic clearance of a compound, which helps in estimating its in vivo half-life and potential for first-pass metabolism.

Cytochrome P450 (CYP) Inhibition and Induction Potentialbldpharm.com

Data on the potential of this compound to inhibit or induce major cytochrome P450 enzymes are currently unavailable. These studies are critical for predicting the likelihood of drug-drug interactions, a significant safety concern in clinical practice.

Investigation of Transport Mechanisms and Permeability

No research has been published on the permeability of this compound or its interaction with drug transporters. Such investigations, often utilizing models like Caco-2 cell monolayers, are important for predicting oral absorption and the potential for transporter-mediated drug interactions.

Lack of Specific Research on "this compound" Hinders Detailed Application Analysis

Comprehensive searches for the chemical compound “this compound” have revealed a significant lack of specific published research detailing its applications in chemical biology and as a research tool. While information is available for the related compound "4-Amino-3-fluorophenol," particularly its role as a synthetic intermediate, this information cannot be directly attributed to the more complex structure of this compound. Consequently, a detailed article strictly adhering to the requested outline on the specific applications of this compound cannot be generated with the currently available scientific literature.

The initial search strategy aimed to uncover information regarding the use of this compound as a chemical probe, its role in target validation and phenotypic screening, its application as a building block in complex organic synthesis, and its contribution to medicinal chemistry. However, the search results did not yield specific data on these applications for the specified compound.

For instance, while "4-Amino-3-fluorophenol" is a known intermediate in the synthesis of pharmaceuticals such as Regorafenib, there is no direct evidence to suggest that "this compound" shares this role or has been developed as a chemical probe for biological processes. The development of a chemical probe involves extensive research to characterize its selectivity, potency, and mechanism of action, none of which is documented for this specific molecule in the public domain.

Similarly, there is no available information on the use of this compound in target validation, deconvolution studies, or phenotypic screening platforms. These applications require a compound to have a known or discoverable biological activity that can be used to probe cellular pathways or identify new drug targets.

Furthermore, its role as a versatile building block in complex organic synthesis, including its incorporation into heterocyclic and macrocyclic architectures or its use in the synthesis of bioconjugates, is not described in the accessible literature. While its structure suggests potential for such applications, without specific examples of its successful use, any discussion would be purely speculative.

Finally, any contribution of this compound to medicinal chemistry research and drug discovery paradigms remains undocumented.

Given the strict requirement to focus solely on "this compound" and the absence of specific research findings for this compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the provided outline. Providing information on the related but distinct compound "4-Amino-3-fluorophenol" would be misleading and would not fulfill the user's specific request.

Applications in Chemical Biology and As Research Tools

Contribution to Medicinal Chemistry Research and Drug Discovery Paradigms

Utility in Lead Generation and Optimization Programs

In the realm of drug discovery, the process of identifying and refining new drug candidates is a meticulous one. Lead generation involves screening large libraries of chemical compounds to identify initial "hits" that show a desired biological activity. These hits then undergo a process of lead optimization, where their chemical structures are systematically modified to improve properties such as potency, selectivity, and pharmacokinetic profiles.

While specific research on 4-(1-Amino-3-methylbutyl)-2-fluorophenol in lead generation and optimization programs is not extensively documented in publicly available literature, its structural motifs suggest potential as a scaffold in medicinal chemistry. The primary amine and hydroxyl groups offer points for chemical modification, allowing for the synthesis of a library of analogs. The fluorine atom can enhance metabolic stability and binding affinity, and the chiral center introduces three-dimensional complexity that can be crucial for specific interactions with biological targets.

| Structural Feature | Potential Role in Lead Optimization |

| Primary Amine | Site for derivatization to form amides, sulfonamides, etc. |

| Phenolic Hydroxyl | Can be modified to ethers or esters to alter solubility and cell permeability. |

| Fluorine Atom | Can improve metabolic stability and binding affinity through electrostatic interactions. |

| Isobutyl Group | Contributes to hydrophobic interactions with target proteins. |

| Chiral Center | Allows for stereospecific interactions, potentially leading to improved potency and selectivity. |

Exploration of Novel Therapeutic Targets and Modalities

Development of Analytical Methods for Research-Grade this compound and its Metabolites

The development of robust analytical methods is essential for the characterization of any new chemical entity intended for research or therapeutic use. These methods are crucial for determining the purity of the compound, identifying and quantifying its metabolites, and understanding its pharmacokinetic profile.

For research-grade this compound, a combination of analytical techniques would be employed to ensure its identity and purity.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and assess purity. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify the compound. |

| Chiral Chromatography | To separate and quantify the enantiomers. |

| Elemental Analysis | To confirm the elemental composition. |

The study of a compound's metabolism is vital to understanding its fate in a biological system. In vitro studies using liver microsomes or hepatocytes, followed by in vivo studies in animal models, are typically conducted to identify the major metabolic pathways. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are indispensable for the separation, identification, and quantification of metabolites. Potential metabolic transformations for this compound could include oxidation of the aromatic ring, N-dealkylation, or conjugation of the phenolic hydroxyl group.

Future Directions and Emerging Research Avenues for 4 1 Amino 3 Methylbutyl 2 Fluorophenol

Integration of Advanced Automation and High-Throughput Techniques in Synthesis and Screening

The journey from a promising chemical structure to a viable drug candidate is often long and resource-intensive. harvard.edu Advanced automation and high-throughput screening (HTS) are transformative technologies that can significantly accelerate this process. dispendix.combmglabtech.com For a compound like 4-(1-Amino-3-methylbutyl)-2-fluorophenol, these techniques offer a pathway to rapidly synthesize a library of analogues and screen them for biological activity.

Automated synthesis platforms, including the use of flow chemistry, allow for the efficient and reproducible creation of numerous derivatives. acs.org This process enables chemists to systematically modify the core structure—altering substituents, stereochemistry, and functional groups—to explore the structure-activity relationship (SAR). HTS leverages robotics, sophisticated liquid handling devices, and sensitive detectors to test millions of compounds against specific biological targets in a short period. wikipedia.org This methodology is crucial for identifying initial "hits" from large compound libraries that can be further optimized. bmglabtech.com The integration of these technologies creates a powerful, efficient cycle of design, synthesis, and testing. dispendix.com

| Parameter | Traditional Approach | Automated / HTS Approach |

|---|---|---|

| Synthesis Throughput | Low (manual, one-at-a-time synthesis) | High (parallel or flow synthesis of libraries) acs.org |

| Screening Capacity | Limited to a few dozen compounds/assays | Millions of data points per day (qHTS) wikipedia.org |

| Reagent Consumption | Milligram to gram scale | Microgram to nanogram scale (miniaturization) bmglabtech.com |

| Time to Initial SAR | Months to years | Weeks to months |

| Data Generation | Manual data entry, smaller datasets | Automated data capture, large-scale datasets wikipedia.org |

Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by introducing powerful predictive capabilities and innovative design strategies. nih.govfrontiersin.org For this compound, AI/ML can be applied at every stage, from initial hit discovery to lead optimization. nih.gov

Predictive models can forecast a molecule's physicochemical properties, bioactivity, and potential toxicity based on its structure, thereby reducing the need for costly and time-consuming experimental work. harvard.edu De novo drug design, powered by generative AI algorithms like generative adversarial networks (GANs) and variational autoencoders (VAEs), can create entirely new molecules based on the this compound scaffold. harvard.edunih.gov These generated molecules are designed to have optimized properties, such as enhanced binding affinity for a specific target or improved metabolic stability. frontiersin.org Furthermore, AI can assist in planning the most efficient synthetic routes, creating a synergistic link with the automated synthesis platforms discussed previously. nih.gov

| AI/ML Application | Description | Potential Impact on Development |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity to predict the potency of new analogues. nih.gov | Prioritizes synthesis of the most promising compounds. |

| Generative Models (GANs, VAEs) | Algorithms that learn from existing molecular data to generate novel, optimized chemical structures. harvard.edu | Accelerates the discovery of new chemical entities with desired properties. researchgate.net |

| Virtual Screening | Computationally docking millions of virtual compounds against a biological target to identify potential hits. biosolveit.de | Reduces the cost and time of initial screening campaigns. nih.gov |

| ADMET Prediction | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of molecules. | Early identification of candidates with poor pharmacokinetic profiles. |

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

A key challenge and opportunity for a new chemical entity like this compound is the identification of its biological target(s) and mechanism of action (MOA). While target-based screening is a common approach, phenotypic screening—which assesses the effect of a compound on cells or organisms without a preconceived target—is re-emerging as a powerful strategy for discovering first-in-class therapeutics. nih.gov

Once a phenotypic effect is observed, a variety of "target deconvolution" methods can be employed. These include:

Affinity-based methods : Using the compound as a "bait" to pull its binding partners out of cell lysates for identification. nih.govrsc.org

Genetic methods : Employing techniques like CRISPR or RNAi screens to identify genes that, when knocked out, mimic or alter the compound's effect. nih.gov

Computational approaches : Using gene expression data from compound-treated cells to infer the affected pathways and potential targets by comparing them to known profiles in databases like the Connectivity Map. nih.gov

Understanding the MOA is critical for rational drug development, enabling the optimization of on-target activity while minimizing off-target effects. drugdiscoverytrends.com Target-fishing strategies are crucial for clarifying the MOA of therapeutically interesting compounds and can also help in predicting potential adverse effects. nih.gov

| Target Identification Strategy | Principle | Example Technique |

|---|---|---|

| Direct Biochemical | Uses the physical interaction between the compound and its target for isolation and identification. nih.gov | Affinity Chromatography, Chemical Proteomics rsc.org |

| Genetic Interaction | Identifies genes that modify the cellular response to the compound. nih.gov | CRISPR/Cas9 screens, RNAi screening, Yeast-3-Hybrid researchgate.net |

| Computational Inference | Infers targets by matching the compound's biological "fingerprint" to known data. nih.gov | Gene expression profiling, Network Pharmacology nih.gov |

| Phenotypic Screening | Identifies compounds that produce a desired biological outcome in cells or organisms. nih.gov | High-content imaging, Cell-based assays |

Multidisciplinary Research Collaborations for Comprehensive Translational Studies

Translating a basic scientific discovery into a clinical application is a complex endeavor that no single discipline can accomplish alone. numberanalytics.comopenaccessjournals.com The future development of this compound will require a robust, multidisciplinary collaborative effort. mdpi.comyoutube.com This "bench-to-bedside" approach, known as translational research, is essential for bridging the gap between laboratory findings and patient treatments. futurebridge.com

Effective translational science involves a continuous feedback loop between basic scientists, clinicians, and regulatory experts. nih.gov Collaboration between academic institutions, which often drive early-stage discovery, and pharmaceutical companies, with their expertise in drug development and commercialization, is particularly vital. bms.com These partnerships bring together diverse expertise in medicinal chemistry, pharmacology, toxicology, bioinformatics, and clinical medicine to navigate the intricate path from preclinical studies to clinical trials. drugdiscoverytrends.comvlerick.com Such ecosystems are crucial for overcoming the "Valleys of Death" in drug development, where promising discoveries often falter due to a lack of integrated expertise and resources. futurebridge.com

| Discipline | Role in Translational Research |

|---|---|

| Medicinal Chemistry | Designs and synthesizes novel analogues for optimization. |

| Molecular & Cell Biology | Develops assays, identifies targets, and elucidates the mechanism of action. drugdiscoverytrends.com |

| Computational Science / Bioinformatics | Manages large datasets, builds predictive models, and assists in target identification. nih.gov |

| Pharmacology / Toxicology | Evaluates efficacy and safety in preclinical models. |

| Clinical Medicine | Provides insights into unmet medical needs and designs/conducts clinical trials. nih.gov |

| Regulatory Science | Navigates the complex regulatory pathways for drug approval. asiapharmaceutics.info |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.